molecular formula C9H13NO B6203669 3-ethyl-5-methoxyaniline CAS No. 1369874-89-4

3-ethyl-5-methoxyaniline

Cat. No.: B6203669
CAS No.: 1369874-89-4
M. Wt: 151.21 g/mol
InChI Key: RDGRQGHXAZQTQM-UHFFFAOYSA-N
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Description

3-Ethyl-5-methoxyaniline is a substituted aniline derivative featuring an ethyl group at the 3-position and a methoxy group at the 5-position of the benzene ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. This compound is structurally characterized by the electron-donating methoxy group, which enhances aromatic ring stability, and the ethyl substituent, which influences steric and electronic properties.

Properties

CAS No.

1369874-89-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-ethyl-5-methoxyaniline

InChI

InChI=1S/C9H13NO/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6H,3,10H2,1-2H3

InChI Key

RDGRQGHXAZQTQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methoxyaniline typically involves the nitration of 3-ethyl-5-methoxytoluene followed by reduction of the nitro group to an amine. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting nitro compound is then reduced using catalytic hydrogenation or chemical reduction methods such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and reduction steps are optimized for large-scale production, often utilizing automated systems to control reaction parameters and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring. Common reagents include halogens, sulfonic acids, and nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.

Scientific Research Applications

3-Ethyl-5-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of pharmaceutical agents.

    Industry: It is used in the production of polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy and ethyl groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following compounds are compared based on substituent positions, functional groups, and applications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications
3-Ethyl-5-methoxyaniline -NH₂ at 1, -OCH₃ at 5, -CH₂CH₃ at 3 151.21 Pharmaceutical intermediates
5-(Ethylsulfonyl)-2-methoxyaniline -NH₂ at 1, -OCH₃ at 2, -SO₂CH₂CH₃ at 5 215.27 VEGFR2 inhibitors, drug development
N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline -NH₂, triazole ring, -OCH₃ at 3 and 4 339.39 Complex pharmaceutical intermediates
Key Observations:

Electronic Effects :

  • The methoxy group in all compounds donates electrons via resonance, stabilizing the aromatic ring.
  • The ethyl group in this compound is electron-donating via induction, whereas the ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline is strongly electron-withdrawing, altering reactivity.

Steric Effects :

  • The ethyl substituent in this compound introduces moderate steric hindrance compared to the bulkier triazole-containing compound.

Pharmacological Relevance :

  • 5-(Ethylsulfonyl)-2-methoxyaniline is a pharmacophoric fragment in VEGFR2 inhibitors, critical for anti-angiogenic therapies.
  • This compound may serve as a precursor for bioactive molecules but lacks direct evidence of therapeutic use in the provided data.
This compound:

Hypothetical synthesis could involve:

Nitration of 3-ethylphenol to introduce a nitro group.

Methoxy Introduction via alkylation or nucleophilic substitution.

Reduction of the nitro group to an amine.

5-(Ethylsulfonyl)-2-Methoxyaniline:

Synthesized in 59% yield over four steps:

Sulfonation of 4-methoxybenzene-1-sulfonyl chloride.

Ethylation using ethyl iodide.

Nitration with HNO₃.

Catalytic hydrogenation to reduce nitro to amine.

Triazole Derivative:

Complex synthesis involving triazole ring formation and multiple methoxy/amine functionalizations, reflecting higher synthetic complexity (MW = 339.39 g/mol).

Physicochemical Properties

Property This compound 5-(Ethylsulfonyl)-2-Methoxyaniline Triazole Derivative
Water Solubility Moderate (polar NH₂) Low (sulfonyl group) Very Low
LogP ~2.1 (estimated) ~1.5 ~3.8
Stability Air-sensitive (amine) Stable (sulfonyl stabilizes) Heat-sensitive

Notes and Limitations

  • The ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline significantly enhances binding to hydrophobic enzyme pockets compared to ethyl.
  • Future work should explore catalytic methods to improve this compound synthesis efficiency.

Biological Activity

3-Ethyl-5-methoxyaniline is an aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and synthesized data.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C11H15NO\text{C}_11\text{H}_{15}\text{N}O

It consists of an ethyl group and a methoxy group attached to a benzene ring, which significantly influences its biological properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to altered cellular processes.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that compounds in this class can induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.
  • Cell Cycle Arrest : Some studies indicate that such compounds may induce cell cycle arrest in cancer cells, preventing proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A summary of findings is presented in the table below:

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliWeak
Candida albicansNo activity
Schizosaccharomyces pombeStrong

In a study involving a range of substituted anilines, this compound demonstrated notable efficacy against Schizosaccharomyces pombe, matching the potency of established antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Key findings include:

  • Cell Proliferation Inhibition : The compound has shown the ability to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells.
  • Apoptosis Induction : Studies reveal that treatment with this compound can lead to increased apoptosis in cancer cells, suggesting it may activate intrinsic apoptotic pathways .

Case Studies

  • Study on Breast Cancer Cells :
    • In a controlled experiment, this compound was applied to MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Testing :
    • A series of tests were conducted against common bacterial strains. The compound exhibited moderate activity against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent .

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